molecular formula C12H25N4O14P3 B560931 [[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane CAS No. 109921-28-0

[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane

Cat. No. B560931
CAS RN: 109921-28-0
M. Wt: 542.27 g/mol
InChI Key: MREBCRHEXJVOHY-UMVUEICMSA-N
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Description

It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . This compound is commonly used in molecular biology research, particularly in the labeling and detection of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AA-dUTP sodium salt involves the modification of deoxyuridine triphosphate (dUTP) by introducing an aminoallyl group at the 5-position of the uracil base. This is typically achieved through a series of chemical reactions that include protection and deprotection steps, as well as the use of specific reagents to introduce the aminoallyl group .

Industrial Production Methods

In an industrial setting, the production of AA-dUTP sodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the following steps:

Chemical Reactions Analysis

Mechanism of Action

AA-dUTP sodium salt functions by incorporating into DNA or RNA during synthesis. The aminoallyl group serves as a reactive site for subsequent labeling with fluorescent dyes or other markers. This allows for the detection and analysis of the labeled nucleic acids in various assays . The molecular targets include the nucleic acids being synthesized, and the pathways involved are those related to nucleic acid synthesis and labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AA-dUTP sodium salt is unique due to its aminoallyl group, which provides a versatile reactive site for labeling with various markers. This makes it highly useful for a wide range of applications in molecular biology and diagnostics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.", "Starting Materials": [ "Uridine", "Triphosphoric acid", "Sodium hydroxide", "Boc-protected 3-aminopropene-1-amine", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "1-Hydroxybenzotriazole hydrate", "N,N'-Dicyclohexylcarbodiimide", "Tetrabutylammonium tetrafluoroborate", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Uridine is protected with di-tert-butyl dicarbonate to form Boc-protected uridine.", "Boc-protected 3-aminopropene-1-amine is coupled with Boc-protected uridine using N,N'-Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazole hydrate to form Boc-protected 5-(3-aminopropen-1-yl)uridine.", "The Boc-protecting group is removed using trifluoroacetic acid to form 5-(3-aminopropen-1-yl)uridine.", "5-(3-aminopropen-1-yl)uridine is coupled with triphosphoric acid using Tetrabutylammonium tetrafluoroborate and N,N-Diisopropylethylamine to form 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE.", "Sodium hydroxide is added to the reaction mixture to form 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT.", "The final product is purified using a combination of column chromatography and precipitation techniques." ] }

CAS RN

109921-28-0

Molecular Formula

C12H25N4O14P3

Molecular Weight

542.27 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane

InChI

InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1

InChI Key

MREBCRHEXJVOHY-UMVUEICMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N

Origin of Product

United States

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